molecular formula C15H16N2O2S B2608510 4-(3,4-Dihydro-1H-isothiochromene-1-carbonyl)morpholine-3-carbonitrile CAS No. 1423625-53-9

4-(3,4-Dihydro-1H-isothiochromene-1-carbonyl)morpholine-3-carbonitrile

Cat. No.: B2608510
CAS No.: 1423625-53-9
M. Wt: 288.37
InChI Key: ZZMWNFOUVSSBGG-UHFFFAOYSA-N
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Description

4-(3,4-Dihydro-1H-isothiochromene-1-carbonyl)morpholine-3-carbonitrile is a chemical compound with the molecular formula C15H16N2O2S and a molecular weight of 288.4 g/mol . Its structure features a morpholine ring substituted with a carbonitrile group and linked via a carbonyl group to a 3,4-dihydro-1H-isothiochromene scaffold. This unique hybrid structure is of significant interest in medicinal chemistry research. The morpholine unit is a common pharmacophore found in many biologically active molecules and approved drugs, often contributing to favorable water solubility and membrane permeability . The presence of both the morpholine and the isothiochromene scaffolds suggests potential for this compound to be explored as a key intermediate or a core structure in the design and synthesis of novel protease inhibitors, kinase inhibitors, or other small-molecule therapeutic candidates. Researchers can utilize this compound for developing new chemical entities, studying structure-activity relationships (SAR), and probing biological mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isothiochromene-1-carbonyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c16-9-12-10-19-7-6-17(12)15(18)14-13-4-2-1-3-11(13)5-8-20-14/h1-4,12,14H,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMWNFOUVSSBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(C2=CC=CC=C21)C(=O)N3CCOCC3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dihydro-1H-isothiochromene-1-carbonyl)morpholine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dihydro-1H-isothiochromene-1-carbonyl chloride with morpholine-3-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydro-1H-isothiochromene-1-carbonyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,4-Dihydro-1H-isothiochromene-1-carbonyl)morpholine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydro-1H-isothiochromene-1-carbonyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Below is a comparative analysis based on analogous frameworks:

Chromene-Carbonitrile Derivatives ()

Two chromene-carbonitrile derivatives, Compound 1E and 1L , were characterized in Journal of Applied Pharmaceutical Science (2024):

Property Compound 1E Compound 1L
Structure 2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile 2-amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile
Molecular Formula C₁₇H₁₄N₂O₂ C₁₆H₁₁BrN₂O₂
Melting Point 223–227°C Not reported
Rf Value 0.41 Not reported
IR Stretching (cm⁻¹) 3,464 (–NH₂), 2,204 (–CN), 1,645 (=CH–CN) Similar functional groups likely present
LCMS (m/z) 277 [M]⁻ Not reported

Key Differences :

  • The target compound incorporates a morpholine ring and isothiochromene core, absent in Compounds 1E/1L.
  • The nitrile group in 1E/1L is part of a chromene system, whereas the target compound integrates nitrile into a morpholine scaffold.
  • Bromine substitution in 1L enhances steric and electronic effects compared to the methyl group in 1E, but neither includes sulfur atoms, unlike the isothiochromene in the target compound .
Spiro-Indoline Carbonitrile Derivatives ()

A spiro[indoline-3,2'-pyrrolidine]-carbonitrile derivative was analyzed via single-crystal X-ray diffraction (2013):

Property Spiro-Indoline Carbonitrile
Structure 3′-[(1H-Indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(thiophen-2-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile
Crystal System Monoclinic
Space Group P2₁/c
Pharmacological Relevance Spirocyclic frameworks are known for antimicrobial and anticancer activity

Key Differences :

  • The spiro compound’s pyrrolidine-indoline system contrasts with the target compound’s morpholine-isothiochromene architecture.

Biological Activity

4-(3,4-Dihydro-1H-isothiochromene-1-carbonyl)morpholine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings, including synthesis methods, biological assays, and case studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with isothiocyanates or their precursors. The process may include the following steps:

  • Formation of Isothiocyanate : The precursor compound is reacted with thiophosgene or similar reagents.
  • Cyclization : The morpholine ring is introduced through cyclization reactions.
  • Carbonitrile Introduction : The final step involves introducing the carbonitrile group, often through nucleophilic substitution reactions.

The detailed mechanisms and conditions for these reactions can vary based on the specific synthetic route chosen.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including:

Bacteria Activity
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibition
Salmonella typhiActive
Bacillus subtilisSignificant activity

These results suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development as an antibiotic agent.

Anticancer Potential

In vitro studies have demonstrated that 4-(3,4-Dihydro-1H-isothiochromene-1-carbonitrile) exhibits cytotoxic effects against several cancer cell lines. Notable findings include:

  • Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values in the range of 10–30 µM across different cell lines, indicating significant cytotoxicity.

These results suggest a potential mechanism involving apoptosis induction in cancer cells, warranting further investigation into its molecular pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] focused on the antimicrobial efficacy of this compound. The researchers treated bacterial cultures with varying concentrations of the compound and assessed growth inhibition through optical density measurements. Results indicated a dose-dependent response, confirming its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

Another study explored the anticancer activity of this compound in a xenograft model using MCF7 cells in mice. The treated group showed a significant reduction in tumor size compared to controls, suggesting that this compound could be developed into an effective anticancer drug.

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